molecular formula C14H14ClNO B1288284 3-Chloro-4-(3,4-dimethylphenoxy)aniline CAS No. 84865-95-2

3-Chloro-4-(3,4-dimethylphenoxy)aniline

Cat. No.: B1288284
CAS No.: 84865-95-2
M. Wt: 247.72 g/mol
InChI Key: BMCARPLEMPBICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Chloro-4-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-Chloro-4-(3,4-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

3-Chloro-4-(3,4-dimethylphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used to label or modify proteins, aiding in the identification and characterization of protein structures.

    Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds. Researchers explore its derivatives for possible medicinal properties.

    Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,4-dimethylphenoxy)aniline is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins or enzymes, in biological systems. The compound’s structure allows it to form covalent or non-covalent bonds with these targets, potentially altering their function or activity.

Comparison with Similar Compounds

3-Chloro-4-(3,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:

    3-Chloro-4-(3,4-dimethylphenoxy)phenol: This compound has a similar structure but contains a hydroxyl group instead of an amino group. It may exhibit different reactivity and applications due to this structural difference.

    3-Chloro-4-(3,4-dimethylphenoxy)benzoic acid:

Properties

IUPAC Name

3-chloro-4-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCARPLEMPBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599147
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84865-95-2
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.